4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one is a chemical compound that belongs to the class of pyrimidine derivatives. It is recognized for its role as an impurity in the synthesis of the antiviral drug Lamivudine, which is used in the treatment of HIV and hepatitis B infections. The compound's molecular formula is , with a molecular weight of approximately 229.26 g/mol. Its structure features a pyrimidine ring substituted with an oxathiolane moiety, contributing to its biological activity and relevance in medicinal chemistry .
This compound is classified under antiretroviral agents and is specifically noted as an impurity reference material associated with Lamivudine. It has been cataloged under various identifiers, including its CAS number 134680-32-3. The compound's classification highlights its importance in pharmaceutical formulations and quality control processes, particularly in ensuring the purity of active pharmaceutical ingredients .
The synthesis of 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one typically involves multi-step organic reactions. Key methods include:
Technical details often involve careful control of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity .
The molecular structure of 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one can be represented using various structural formulas:
NC1=NC(=O)N(C=C1)[C@H]2CS[C@@H](CO)O2
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m1/s1
These notations indicate the compound's complex stereochemistry and functional groups that are crucial for its biological activity .
The accurate mass of the compound is approximately 229.052 g/mol. The presence of functional groups such as hydroxymethyl and amino groups plays a significant role in its interaction with biological targets .
4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one participates in several chemical reactions relevant to its function as an antiviral agent:
These reactions are significant for modifying the compound for enhanced pharmacological properties .
The mechanism of action for 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one primarily involves inhibition of viral replication processes. It acts as a competitive inhibitor for reverse transcriptase enzymes essential for viral RNA conversion into DNA during replication:
This mechanism is crucial for its effectiveness against HIV and other retroviruses .
The physical properties include:
Key chemical properties are:
These properties are essential for understanding how the compound behaves in various environments and formulations .
The primary application of 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one lies in pharmaceutical research and development:
Its role as an impurity reference further emphasizes its importance in ensuring drug safety and efficacy .
The development of oxathiolane nucleoside analogues represents a pivotal shift in antiviral drug design, originating from efforts to overcome limitations of earlier nucleoside scaffolds. Initial nucleoside analogues like ara-C (cytarabine) and ara-A (vidarabine), derived from arabinose sugars discovered in Caribbean sponges (Tethya crypta), showed potent anticancer activity but exhibited unacceptable toxicity (e.g., myelotoxicity) in antiviral applications [1]. This prompted medicinal chemists to explore novel sugar modifications, leading to the investigation of 1,3-oxathiolane rings as furanose substitutes. The breakthrough emerged with the synthesis of (±)-BCH-189 (a racemic mixture of cytidine oxathiolane analogues) in 1989, which demonstrated unexpected anti-HIV activity. Resolution of this racemate revealed that the (–)-enantiomer (Lamivudine, 3TC) possessed superior antiviral potency and reduced cytotoxicity compared to its (+)-counterpart [3]. This discovery challenged the long-held assumption that only natural D-nucleoside configurations could interact with biological targets, opening avenues for "unnatural" L-configured nucleosides as therapeutics.
Table 1: Key Milestones in Oxathiolane Nucleoside Development
Year | Event | Significance |
---|---|---|
1950s | Isolation of spongothymidine/spongouridine from Tethya crypta | First identification of arabinose nucleosides inspiring synthetic analogues |
1969 | FDA approval of Ara-C (cytarabine) | Validated sugar-modified nucleosides as therapeutics (anticancer) |
1989 | Synthesis of (±)-BCH-189 | First oxathiolane cytidine analogue with anti-HIV activity |
1992 | Resolution of BCH-189 enantiomers | Identification of (–)-BCH-189 (3TC) as the bioactive enantiomer |
1995 | FDA approval of Lamivudine (3TC) | First oxathiolane nucleoside approved for HIV/HBV therapy |
The compound 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one (commonly designated as Lamivudine EP Impurity H or (R)-sulfoxide) exemplifies the critical role of stereospecificity in nucleoside design. Its core structure features a 1,3-oxathiolane ring replacing the natural ribose or deoxyribose sugar, with sulfur at the 3-position enhancing metabolic stability by resisting glycosidic bond cleavage [3] [7]. The hydroxymethyl group at C2 enables phosphorylation by cellular kinases, while the cytosine base allows recognition by viral polymerases. Crucially, the (2S,4S) absolute configuration aligns this molecule with the natural D-nucleoside stereochemistry, differentiating it from therapeutically active L-nucleosides like Lamivudine (which exhibits the (2R,5S) configuration) [4]. This compound is primarily characterized as an oxidation product or synthetic intermediate of Lamivudine, arising from sulfoxidation of the oxathiolane sulfur [7]. Its physicochemical properties include:
Table 2: Comparative Structural Features of Key Oxathiolane Analogues
Compound | Configuration | Oxathiolane Substitution | Primary Role | Bioactivity |
---|---|---|---|---|
Lamivudine (3TC) | (2R,5S) | Sulfur at 3' | Therapeutic agent | HIV/HBV inhibition |
Emtricitabine (FTC) | (2R,5S) | 5-Fluoro cytosine | Therapeutic agent | HIV inhibition |
4-amino-1-[(2S,4S)-...]pyrimidin-2-one | (2S,4S) | None | Lamivudine impurity | Minimal antiviral activity |
BCH-189 (racemate) | (±) | Sulfur at 3' | Synthetic precursor | Moderate anti-HIV activity |
The bioactivity of oxathiolane nucleosides is exquisitely sensitive to stereochemistry. Lamivudine’s (2R,5S) configuration enables efficient phosphorylation by cellular deoxycytidine kinase (dCK) and subsequent incorporation by HIV/HBV reverse transcriptases, leading to chain termination [3]. In contrast, the (2S,4S) diastereomer (the subject compound) displays markedly reduced antiviral potency due to:
Synthetic access to stereopure isomers relies on chiral auxiliaries or enzymatic resolution. For example, lipases or engineered nucleoside phosphorylases selectively hydrolyze undesired enantiomers from racemic mixtures, yielding >99% ee Lamivudine [5]. The (2S,4S) isomer is typically isolated during such resolutions or via stereospecific glycosylation of chiral oxathiolane intermediates with persilylated cytosine [4] [5].
Table 3: Impact of Stereochemistry on Biochemical Parameters
Parameter | (2R,5S)-Lamivudine | (2S,4S)-Isomer | BCH-189 Racemate |
---|---|---|---|
dCK Phosphorylation (Km, μM) | 10–15 | >500 | 25 (for (–)-enantiomer) |
Anti-HIV EC₅₀ (μM) | 0.001–0.01 | >100 | 0.05 (for (–)-enantiomer) |
Cytotoxicity (CC₅₀, μM) | >100 | >100 | 50 (racemate) |
Primary Metabolic Pathway | Glucuronidation | Sulfoxidation | Deamination |
The strict dependence of bioactivity on stereochemistry underscores why the (2S,4S) isomer remains primarily a chemical curiosity and analytical reference standard rather than a therapeutic agent. Its significance lies in illustrating the profound influence of three-dimensional structure on drug-target interactions within the nucleoside analogue class [3] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2